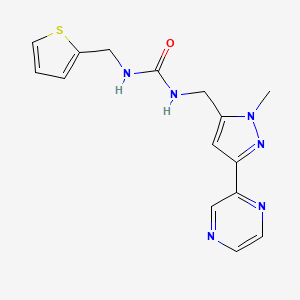

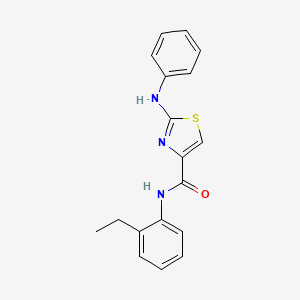

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Pyrimidine and its derivatives, including "2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine," are biologically significant due to their natural occurrence as components of nucleic acids (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis Analysis

- The synthesis of related pyrimidine compounds often involves multi-component reactions and can include steps like regioselective chlorination, nucleophilic substitution, and cyclization reactions (Wang et al., 2006).

Molecular Structure Analysis

- Compounds similar to "2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine" often exhibit complex molecular structures, with elements like pyrimidine rings and sulfonate groups forming specific hydrogen-bonded motifs (Balasubramani, Muthiah, & Lynch, 2007).

Chemical Reactions and Properties

- Pyrimidine derivatives participate in various chemical reactions, including hydrogen bonding and interactions with sulfonate groups. These interactions are crucial for their biological activities and chemical properties (Balasubramani, Muthiah, & Lynch, 2007).

Physical Properties Analysis

- The physical properties of such compounds can be influenced by their molecular structure. For example, the presence of fluorine atoms and pyrimidine rings often imparts specific optical and electronic properties (Constable, Ertl, Housecroft, & Zampese, 2014).

Chemical Properties Analysis

- The chemical properties of pyrimidine derivatives, including reactivity and stability, are influenced by their functional groups, such as sulfone and fluoropyrimidine moieties. These groups can affect their binding affinity and interaction with biological molecules (Quiroga et al., 2010).

Aplicaciones Científicas De Investigación

Herbicide Degradation : A compound similar to the one , LGC-42153, a sulfonylurea herbicide, shows significant degradation in flooded soil conditions. This compound, structurally related to “2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine,” degrades through metabolic reactions involving cleavage of specific bonds, indicating its potential for environmental breakdown in agricultural settings (Kim et al., 2003).

Crystal Structures in Pharmaceutical Compounds : The compound’s structural relatives, like pyrimethamine and aminopyrimidine derivatives, demonstrate intricate crystal structures which play a role in pharmaceutical applications. These structures involve hydrogen bonding, which is crucial for drug-receptor interactions (Balasubramani et al., 2007).

Synthesis of Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial agents. This involves studying their reactivity and the formation of new compounds which could have significant implications in the development of new antibiotics (Miyamoto et al., 1987).

Antifungal Agent Synthesis : Research has also been conducted on the synthesis of compounds like voriconazole, a broad-spectrum triazole antifungal agent, which involves the utilization of similar pyrimidine derivatives. This research contributes to the understanding of the synthesis processes for potent antifungal medications (Butters et al., 2001).

Development of Antitumor Agents : Sulfonamide derivatives, which are structurally related, have been explored for their potential as antitumor drugs. These studies focus on designing compounds with low toxicity and high efficacy against cancer cells (Huang et al., 2001).

Propiedades

IUPAC Name |

2-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O5S/c1-23-14-4-3-13(7-15(14)24-2)26(21,22)20-6-5-12(10-20)25-16-18-8-11(17)9-19-16/h3-4,7-9,12H,5-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFTKLCONVWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)

![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)